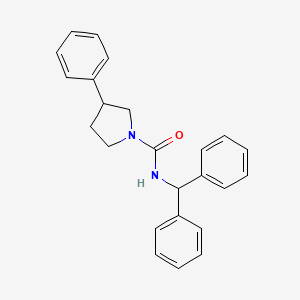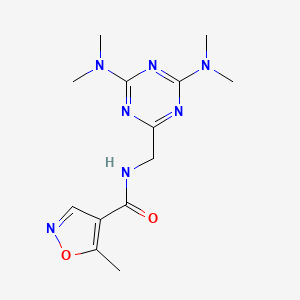
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H19N7O2 and its molecular weight is 305.342. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Pharmaceutical Applications
The triazine core of the compound is structurally similar to other triazine derivatives that have been used in the synthesis of pharmaceuticals. Triazines are known to be constituents in drugs such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . The specific structure of this compound could potentially be utilized in the development of new medications with improved efficacy and reduced side effects.
Photodynamic Therapy (PDT)
Polymer micelles incorporating triazine structures have been developed for drug delivery systems in PDT . The compound could be used to create pH-responsive polymer micelles for the delivery of photosensitizers, enhancing the treatment of various cancers through controlled release and targeted therapy.
Advanced Material Synthesis
Triazine compounds have applications in the production of advanced materials, including polymers and nanocomposites . The unique properties of the compound could lead to the development of new materials with specific characteristics like enhanced durability, flexibility, or thermal stability.
Catalysis
Triazine derivatives have been used as catalysts in various chemical reactions . This compound could serve as a catalyst or a catalyst precursor for reactions such as cycloadditions, carbonylations, and hydroformylations, potentially improving reaction efficiency and selectivity.
Supramolecular Chemistry
Due to the potential for hydrogen bonding and other intermolecular interactions, this compound could be used in the design of supramolecular structures . These structures have applications in the development of molecular sensors, switches, and other devices that operate on a molecular level.
Biological Studies
Triazine derivatives have shown biological activity, including antitumor properties and enzyme inhibition . The compound could be used in biological studies to explore new treatments for diseases or to understand biological pathways and mechanisms.
Wirkmechanismus
Target of Action
The compound has been used in trials studying the treatment of Asthma and Rhinitis, Allergic, Perennial , suggesting potential targets within these disease pathways.
Mode of Action
It is known that compounds with similar structures can exhibit intramolecular charge transfer (ict) interactions . These interactions can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound’s structure suggests it may interact with pathways involving donor-acceptor (d-a) molecules . The effects of these interactions on downstream effects would depend on the specific targets and pathways involved.
Result of Action
Compounds with similar structures have been shown to exhibit photothermal conversion efficiencies, suggesting potential applications in photothermal therapy .
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-8-9(6-15-22-8)11(21)14-7-10-16-12(19(2)3)18-13(17-10)20(4)5/h6H,7H2,1-5H3,(H,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLFZXXJQUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

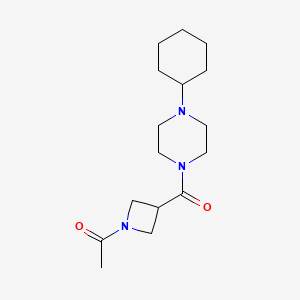
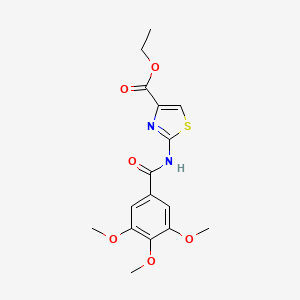
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)

![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)
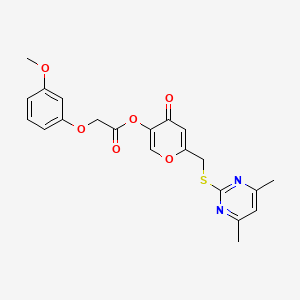
![N-[(5-bromopyrazin-2-yl)methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2782625.png)
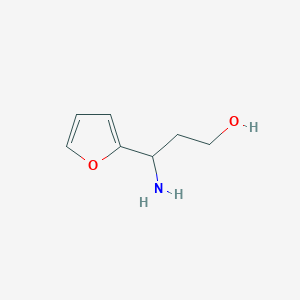
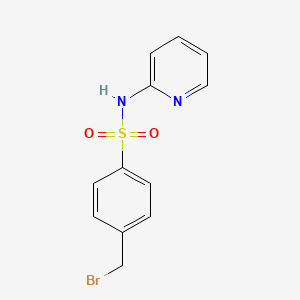
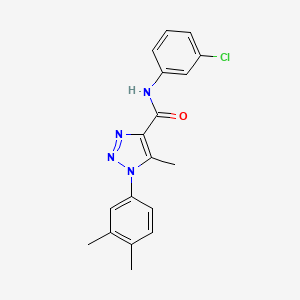
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
